Cas no 920383-02-4 (1-(3,4-dimethylbenzoyl)-4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)

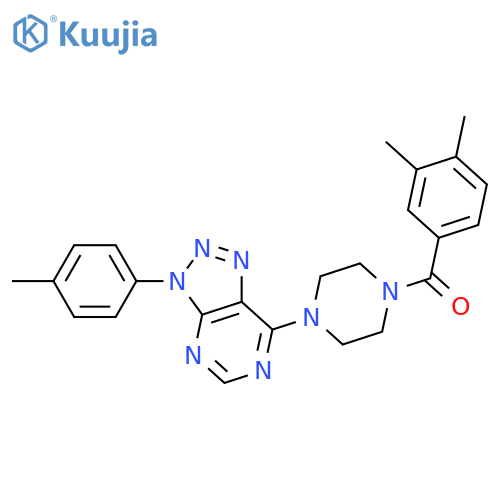

920383-02-4 structure

商品名:1-(3,4-dimethylbenzoyl)-4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine

CAS番号:920383-02-4

MF:C24H25N7O

メガワット:427.501603841782

CID:5496403

1-(3,4-dimethylbenzoyl)-4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine 化学的及び物理的性質

名前と識別子

-

- (3,4-dimethylphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone

- 1-(3,4-dimethylbenzoyl)-4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine

-

- インチ: 1S/C24H25N7O/c1-16-4-8-20(9-5-16)31-23-21(27-28-31)22(25-15-26-23)29-10-12-30(13-11-29)24(32)19-7-6-17(2)18(3)14-19/h4-9,14-15H,10-13H2,1-3H3

- InChIKey: WDEUWRXVDBFSST-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=C(C)C(C)=C1)(N1CCN(C2=NC=NC3N(C4=CC=C(C)C=C4)N=NC=32)CC1)=O

1-(3,4-dimethylbenzoyl)-4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2865-0185-20μmol |

1-(3,4-dimethylbenzoyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |

920383-02-4 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2865-0185-50mg |

1-(3,4-dimethylbenzoyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |

920383-02-4 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2865-0185-20mg |

1-(3,4-dimethylbenzoyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |

920383-02-4 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2865-0185-2μmol |

1-(3,4-dimethylbenzoyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |

920383-02-4 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2865-0185-10μmol |

1-(3,4-dimethylbenzoyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |

920383-02-4 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2865-0185-30mg |

1-(3,4-dimethylbenzoyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |

920383-02-4 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2865-0185-10mg |

1-(3,4-dimethylbenzoyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |

920383-02-4 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2865-0185-15mg |

1-(3,4-dimethylbenzoyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |

920383-02-4 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2865-0185-3mg |

1-(3,4-dimethylbenzoyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |

920383-02-4 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2865-0185-40mg |

1-(3,4-dimethylbenzoyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |

920383-02-4 | 90%+ | 40mg |

$140.0 | 2023-05-16 |

1-(3,4-dimethylbenzoyl)-4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

920383-02-4 (1-(3,4-dimethylbenzoyl)-4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine) 関連製品

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量